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Compound of Interest

Compound Name: EACC

Cat. No.: B1671031 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

This guide provides a comprehensive, step-by-step protocol for the routine subculture of

adherent cell lines obtained from the European Collection of Authenticated Cell Cultures

(ECACC). Adherent cells grow as a monolayer attached to a substrate and require periodic

passaging to maintain viability and continuous growth. This process, also known as

subculturing or passaging, involves detaching the cells from the culture vessel surface, diluting

them, and transferring them into a new vessel with fresh growth medium.

I. Introduction
Adherent cell lines will proliferate in vitro until they cover the available surface area or deplete

the nutrients in the medium. At this stage, known as confluency, cell growth slows down, and

the culture's health can decline if not subcultured. The following protocol outlines the standard

procedure for passaging adherent cells, ensuring the maintenance of a healthy and viable cell

population for downstream applications. The degree of cell adhesion can vary between cell

lines, with most requiring a protease like trypsin to detach them from the flask.

II. Materials and Equipment
Reagents

Pre-warmed complete cell culture medium (refer to the specific ECACC cell line data sheet

for the correct formulation)[1]
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Phosphate Buffered Saline (PBS), Calcium and Magnesium-free (Ca²⁺/Mg²⁺-free)[1][2]

Trypsin/EDTA solution (e.g., 0.05% or 0.25% Trypsin/EDTA)[1][2]

Trypsin inhibitor (e.g., Soybean Trypsin Inhibitor or Fetal Bovine Serum)[1]

70% (v/v) alcohol (e.g., isopropanol or ethanol) in sterile water[1][2]

Trypan Blue solution (for cell viability assessment)[1]

Equipment
Class II Microbiological Safety Cabinet

Personal Protective Equipment (sterile gloves, lab coat, safety glasses)

Humidified CO₂ Incubator set to the appropriate temperature and CO₂ concentration

(typically 37°C and 5% CO₂)

Inverted Phase Contrast Microscope

Water bath set to 37°C

Centrifuge

Hemocytometer or automated cell counter

Sterile serological pipettes

Sterile centrifuge tubes (e.g., 15 mL and 50 mL)

Pre-labeled sterile cell culture flasks

Pipette aid

Micropipettes and sterile tips

Waste container for biohazardous materials
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III. Experimental Protocol: Subculturing Adherent
Cells
This protocol details the process of passaging adherent cells from observation to incubation of

the new culture.

1. Preparation and Observation:

Pre-warm the required reagents (complete growth medium, PBS, Trypsin/EDTA) in a 37°C

water bath.[3][4]

Disinfect the biological safety cabinet and all reagent bottles with 70% alcohol before placing

them inside.

Examine the cell culture flask under an inverted microscope to assess the degree of

confluency and check for any signs of contamination.[2] Cells should ideally be passaged

when they are in the log phase of growth, typically at 80-90% confluency.[2][5]

2. Aseptic Removal of Media and Washing:

Aseptically remove the spent culture medium from the flask using a sterile pipette.[2]

Wash the cell monolayer with pre-warmed, Ca²⁺/Mg²⁺-free PBS to remove any residual

medium and serum, which can inhibit trypsin activity.[2][4] The volume of PBS should be

sufficient to cover the cell surface (e.g., 5-10 mL for a T75 flask). Gently rock the flask to

ensure the entire surface is washed.

Remove and discard the PBS. For strongly adherent cell lines, a second PBS wash may be

necessary.

3. Cell Detachment with Trypsin/EDTA:

Add a minimal volume of pre-warmed Trypsin/EDTA solution to cover the cell monolayer

(e.g., 1-2 mL for a T25 flask, 3-5 mL for a T75 flask).[2]

Gently tilt the flask to ensure the solution covers the entire cell surface.
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Incubate the flask at 37°C for 2-10 minutes.[2] The incubation time will vary depending on

the cell line's adherence.

Observe the cells under the microscope. Once the cells appear rounded and detached,

gently tap the side of the flask to dislodge any remaining attached cells. Over-trypsinization

can damage cells and should be avoided.[4]

4. Trypsin Inactivation and Cell Collection:

Once the cells are detached, add a volume of pre-warmed complete growth medium

(containing serum) that is at least equal to the volume of the trypsin solution used. The

serum in the medium will inactivate the trypsin.[4] For serum-free cultures, a soybean trypsin

inhibitor should be used.[1]

Gently pipette the cell suspension up and down several times to create a single-cell

suspension and wash any remaining cells from the flask surface.[6]

Transfer the cell suspension to a sterile centrifuge tube.

5. Cell Counting and Viability Assessment:

Take a small aliquot (e.g., 10-20 µL) of the cell suspension and mix it with an equal volume

of Trypan Blue solution.

Load the mixture into a hemocytometer or use an automated cell counter to determine the

total number of viable cells. Viable cells will exclude the blue dye, while non-viable cells will

be stained blue.[6] A cell viability of at least 90% is recommended for subculturing.[7]

6. Centrifugation and Resuspension (Optional but Recommended):

To remove the old medium and trypsin, centrifuge the cell suspension at 100-150 x g for 5

minutes.[2][5]

Aspirate the supernatant without disturbing the cell pellet.

Resuspend the cell pellet in a known volume of fresh, pre-warmed complete growth medium.

7. Seeding and Incubation:
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Calculate the volume of the cell suspension required to achieve the desired seeding density

in the new culture flasks. The recommended seeding density can be found on the ECACC

cell line data sheet.[2]

Add the calculated volume of cell suspension to the new, pre-labeled flasks containing the

appropriate volume of pre-warmed complete growth medium.

Gently rock the flasks to ensure an even distribution of cells.

Place the flasks in a humidified incubator at the recommended temperature and CO₂

concentration. If the flask has a vented cap, tighten it. If it has a non-vented cap, leave it

slightly loose to allow for gas exchange.[6]

IV. Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for subculturing

adherent cells. Note that specific values may vary depending on the cell line and should be

optimized accordingly.

Table 1: Recommended Reagent Volumes for Different Flask Sizes

Flask Size
Surface Area
(cm²)

PBS Wash
Volume (mL)

Trypsin/EDTA
Volume (mL)

Final Medium
Volume (mL)

T25 25 3 - 5 1 - 2 5 - 10

T75 75 5 - 10 3 - 5 15 - 25

T175 175 10 - 15 5 - 7 30 - 50

Table 2: General Seeding Density and Centrifugation Parameters

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.culturecollections.org.uk/training-and-support/technical-support/cell-culture-protocols/
https://m.youtube.com/watch?v=CMRKKl9XSDU
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Recommended Value

Typical Seeding Density 1 x 10⁴ - 5 x 10⁴ cells/cm²

Centrifugation Speed 100 - 150 x g

Centrifugation Time 5 minutes

Post-resuscitation Seeding Density
Use the mid to upper end of the recommended

range[5]

V. Visualized Workflow and Pathways
The following diagrams illustrate the key workflows in the subculturing process.
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Experimental Workflow for Subculturing Adherent Cells

Start: Confluent
Adherent Cells

1. Observe Culture
(Microscope)

2. Prepare Reagents
(Warm to 37°C)

3. Remove Spent Medium

4. Wash with PBS
(Ca²⁺/Mg²⁺-free)

5. Add Trypsin/EDTA

6. Incubate (37°C)
(2-10 min)

7. Cell Detachment

8. Inactivate Trypsin
(Add Complete Medium)

9. Collect Cell Suspension

10. Count Viable Cells
(Trypan Blue)

11. Centrifuge
(100-150 x g, 5 min)

12. Resuspend in
Fresh Medium

13. Seed into
New Flasks

14. Incubate New Culture
(37°C, 5% CO₂)

End: Proliferating
Subculture
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Decision Pathway for Cell Detachment Method
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Step-by-Step Guide to Subculturing ECACC Adherent
Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671031#step-by-step-guide-to-subculturing-ecacc-
adherent-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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